Antiquorin

Catalog No.
S1941701
CAS No.
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antiquorin

Product Name

Antiquorin

IUPAC Name

(1R,9S,12R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13?,14?,16?,19+,20-/m1/s1

InChI Key

UQKJSKXVMBIKGF-ZSWWFFRDSA-N

SMILES

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C

Canonical SMILES

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]34C2C[C@@H](C(C3=O)O)C(=C)C4)(C)C

The exact mass of the compound Antiquorin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antiquorin is a glycoprotein classified as a thrombin-like serine protease, derived from the latex of the plant Euphorbia antiquorum. This compound has garnered attention due to its significant role in the blood coagulation process, particularly its ability to induce platelet aggregation. Structurally, antiquorin is characterized by its unique molecular formula C20H28O3C_{20}H_{28}O_3 and a molecular weight of approximately 316.44 g/mol . The compound exhibits properties similar to those of thrombin, a key enzyme in the coagulation cascade, which makes it a subject of interest in both biochemical research and potential therapeutic applications.

Antiquorin primarily functions by interacting with various components of the blood coagulation cascade. It activates platelets through the protease-activated receptor 1 signaling pathway, leading to downstream activation of protein kinase B and p38 mitogen-activated protein kinase . This interaction facilitates platelet aggregation and promotes clot formation, which is essential for wound healing and hemostasis. Additionally, antiquorin's proteolytic activity allows it to cleave fibrinogen, further contributing to its pro-coagulant effects .

The biological activity of antiquorin is predominantly linked to its role in hemostasis. It acts as a potent platelet aggregator, influencing both intrinsic and common pathways of coagulation. Studies have shown that antiquorin can effectively induce platelet aggregation even in the presence of anticoagulants, highlighting its potential as an alternative therapeutic agent for managing bleeding disorders . Furthermore, antiquorin has been investigated for its wound healing properties, attributed to its ability to accelerate clot formation and promote tissue repair.

The synthesis of antiquorin involves complex organic reactions typically derived from natural sources. One notable method includes the use of intramolecular Diels-Alder reactions followed by cyclopropanation techniques to construct its unique diterpene framework . Additionally, extraction from Euphorbia antiquorum latex remains a common approach for obtaining this compound in research settings. The purification process often entails chromatographic techniques to isolate antiquorin from other latex components.

Antiquorin has several promising applications in medicine and biotechnology:

  • Hemostatic Agent: Due to its platelet-aggregating properties, antiquorin is being explored as a potential treatment for hemorrhagic conditions.
  • Wound Healing: Its ability to facilitate clot formation makes it valuable in developing topical treatments for wounds.
  • Biochemical Research: Antiquorin serves as a model compound for studying protease activity and signaling pathways involved in coagulation.

Research on antiquorin's interactions reveals its significant role in modulating various biological processes. It interacts with specific receptors on platelets, notably the protease-activated receptor 1, leading to activation of intracellular signaling cascades that enhance platelet function . Studies also indicate that antiquorin can influence other cellular responses related to inflammation and tissue repair, making it an important candidate for further investigation in therapeutic contexts.

Antiquorin shares structural and functional similarities with other compounds derived from plant latex or animal venoms that exhibit thrombin-like activities. Here are some comparable compounds:

Compound NameSourceKey Features
ThrombinHuman plasmaKey enzyme in coagulation; activates fibrinogen
FibrinogenHuman plasmaPrecursor to fibrin; essential for clot formation
Bothrops jararaca venomBothrops jararaca snakeContains thrombin-like enzymes; induces platelet aggregation
Calotropis gigantea latexCalotropis giganteaExhibits procoagulant activity; fibrin(ogen)olytic properties
Wrightia tinctoria latexWrightia tinctoriaContains serine proteases that enhance wound healing

Uniqueness of Antiquorin: What sets antiquorin apart is its specific action on the platelet aggregation pathway via the protease-activated receptor 1 signaling axis, which may offer advantages over traditional thrombin therapies by providing a more targeted approach with potentially fewer side effects.

Botanical Origin: Euphorbia antiquorum Latex Proteome

Euphorbia antiquorum, commonly known as antique spurge or "Euphorbia of the Ancients," serves as the primary natural source of antiquorin [5]. This succulent plant species belongs to the family Euphorbiaceae and represents the type species for the entire Euphorbia genus, which encompasses approximately 2,000 species worldwide [6]. The plant exhibits widespread distribution throughout peninsular India, with its wild origin remaining somewhat obscure, though it has become naturalized across neighboring regions including Burma, China, Bangladesh, Indonesia, Iran, Malaysia, Myanmar, Pakistan, Thailand, the Philippines, Sri Lanka, and Vietnam [5].

The morphological characteristics of Euphorbia antiquorum contribute significantly to its latex production capacity. The plant typically grows as one of the largest armed trees, reaching average heights of 5-7 meters with stems measuring 5-7 centimeters in thickness [7]. These stems display distinctive green coloration and glabrous surfaces, exhibiting branching patterns from the upper portions with characteristic upward curving and segmented architecture [7]. The plant's cyathium structure, a specialized inflorescence unique to the Euphorbia genus, facilitates reproductive success while maintaining the latex-producing laticifer network throughout the plant body.

The taxonomic classification of Euphorbia antiquorum places it within the subfamily Euphorbioideae, tribe Euphorbieae, subtribus Euphorbiinae, and specifically within subgenus Euphorbia, section Euphorbia [8]. This systematic positioning reflects the plant's evolutionary relationships and provides context for understanding the distribution of similar latex proteomes across related species. The species was first described by Carl Linnaeus in 1753 in Species Plantarum, establishing its foundational role in botanical nomenclature [8].

Environmental factors significantly influence the latex production and composition in Euphorbia antiquorum. The plant demonstrates optimal growth and latex yield in specific climatic conditions, with production generally occurring at altitudes up to 800 meters [7]. Temperature fluctuations, moisture availability, and seasonal variations all contribute to the quantitative and qualitative aspects of latex biosynthesis, directly affecting the concentration and activity of proteins such as antiquorin within the latex matrix.

Comparative Analysis of Protease Content Across Euphorbia Species

The protease content across different Euphorbia species reveals remarkable diversity in both enzymatic profiles and biochemical properties. Research has demonstrated that antiquorin from Euphorbia antiquorum represents just one component of a broader spectrum of proteolytic enzymes distributed throughout the genus [9] [10]. Studies examining 64 different Euphorbia species for proteolytic activity revealed that all tested samples demonstrated the ability to degrade labeled casein, indicating widespread protease distribution across the genus [9] [10].

Among the characterized proteases, antiquorin distinguishes itself through its thrombin-like properties and specific molecular weight of 316.43 daltons [3] . In comparison, other notable Euphorbia proteases include EuRP-61 from Euphorbia resinifera, which exhibits a significantly larger molecular weight of 61 kilodaltons and demonstrates exceptional stability across a wide pH range of 1-14 with thermal stability up to 65-66°C [11]. This serine protease shows fibrinogenolytic activity with a Michaelis constant (Km) of 4.95 ± 0.1 μM and a maximum velocity (Vmax) of 578.1 ± 11.81 ng min⁻¹ [11].

The diversity extends to cysteine proteases, exemplified by Nivulia-II from Euphorbia nivulia, which possesses a molecular weight of 43,670.846 daltons and demonstrates optimal activity at pH 6.3 and 50°C [12]. This protease exhibits substantial milk clotting activity at 465.5 ± 0.37 U/g latex and general protease activity at 9.20 ± 0.08 U/g latex [12]. The enzyme's N-terminal amino acid sequence (DFPPNTCCCICC) and sensitivity to thiol-blocking reagents confirm its cysteine protease classification.

Euphorbia characias demonstrates exceptional protease diversity, harboring four distinct enzymes: an amine oxidase (74 kDa), a nucleotide pyrophosphatase/phosphodiesterase (5 kDa), a peroxidase (47 kDa), and a purple acid phosphatase (30 ± 10 kDa) [13]. This multi-enzyme system illustrates the complex biochemical networks operating within Euphorbia latex and suggests specialized functional roles for different proteolytic activities.

The inhibitor sensitivity patterns provide crucial insights into protease classification across species. Six Euphorbia latex samples showed complete inhibition by specific serine protease inhibitors, while 15 samples remained unaffected, and 43 samples demonstrated partial inhibition, indicating the involvement of multiple endopeptidase types including cysteine, metallo, and aspartic proteases in addition to serine proteases [9] [10].

Environmental Factors Influencing Latex Production

Environmental conditions exert profound influences on latex production in Euphorbia species, with water availability emerging as the most critical factor. Research on Hevea brasiliensis, while not directly studying Euphorbia, provides valuable insights into latex production mechanisms that likely apply across latex-producing plants [14] [15]. Statistical analyses have revealed correlation coefficients of 0.36, 0.42, and 0.52 for rainfall, soil moisture content, and evapotranspiration, respectively, in relation to latex yield [14] [15].

Soil moisture content represents a particularly critical threshold parameter, with latex production consistently decreasing when soil moisture falls below 21.5% [14] [15]. This threshold effect suggests that latex biosynthesis requires adequate cellular hydration to maintain the metabolic processes necessary for protein synthesis and secretion. Water deficit conditions result in delayed physiological development, with studies showing reductions in stem maturity rates of 0.65 cm/month under drought stress [14].

Ultraviolet-B radiation exposure provides another significant environmental influence on latex composition and production. Studies on Euphorbia kansui demonstrated that UV-B treatment increases terpenoid biosynthesis-related proteins, 14-3-3 proteins, vacuolar ATP synthase, and lysosomal enzymes [16]. This radiation stress response indicates that environmental challenges can enhance certain aspects of latex biochemistry while potentially affecting overall production volume.

Seasonal variations create temporal fluctuations in latex production and composition. During dry seasons, declined rainfall and reduced soil moisture content contribute to decreased latex yield, while rainy seasons typically support enhanced production [14] [15]. These seasonal patterns reflect the plant's adaptation to environmental cycles and suggest that antiquorin concentrations may vary throughout the year.

Temperature stress affects enzyme stability and protein expression patterns within latex-producing cells. Heat stress can alter the conformational stability of proteins like antiquorin, potentially affecting their biological activity and therapeutic efficacy. Conversely, cold stress may reduce the metabolic rate of latex biosynthesis, leading to decreased production volumes.

Soil characteristics also influence latex production, with clay loam soils providing optimal conditions for many latex-producing plants [17]. The soil type affects nutrient availability, water retention, and root development, all of which contribute to the plant's capacity for latex synthesis and antiquorin production.

Biosynthesis of Thrombin-like Serine Proteases

The biosynthesis of thrombin-like serine proteases such as antiquorin involves complex molecular mechanisms that integrate gene expression, protein synthesis, and post-translational modifications within specialized laticifer cells. These processes represent sophisticated adaptations that have evolved to produce functionally active proteases capable of interfering with blood coagulation pathways.

Gene Expression Patterns in Laticifer Cells

Gene expression patterns within laticifer cells demonstrate highly specialized transcriptional programs designed to support the biosynthesis of serine proteases and related proteins. Research on Euphorbia peplus has revealed that short-chain dehydrogenases/reductases (SDRs) are highly expressed in latex, with specific enzymes like EpSDR-5 showing predominant latex expression while related biosynthetic genes are more highly expressed in roots and stems [18] [19]. This differential expression pattern suggests compartmentalized biosynthesis where precursor molecules are synthesized in one tissue type and subsequently transported to laticifers for final processing.

The expression patterns of terpene synthase genes provide additional insights into latex-specific biosynthetic programs. Genes involved in jolkinol C biosynthesis, including Casbene synthase, CYP726A19, CYP726A4, CYP71D365, and EpADH1, show highest expression in roots and stems with lower expression in latex [19]. This expression pattern supports the hypothesis that certain precursor compounds are synthesized in vegetative tissues and actively transported to laticifers where they undergo conversion by latex-specific enzymes.

Jasmonic acid signaling pathways play crucial roles in regulating latex production and gene expression in laticifer cells. Studies on Euphorbia lathyris have identified LOT OF LATEX (LOL) loci that control latex production, with the lol2 mutant showing increased biosynthesis of jasmonoyl-isoleucine (JA-Ile) [20]. This genetic evidence establishes a direct link between jasmonic acid signaling and latex production, suggesting that stress responses and defense mechanisms are integrated into the regulation of protease biosynthesis.

Phylogenetic analysis of laticifer-expressed genes has revealed canonical jasmonic acid responsive elements in the promoter regions of laticifer marker genes [20]. This regulatory architecture indicates that environmental stresses and herbivore attacks can rapidly upregulate the expression of genes involved in antiquorin biosynthesis, providing an adaptive response mechanism.

The identification of 322 latex proteins in Euphorbia kansui through proteomic analysis demonstrates the complexity of the laticifer proteome [16]. Among these proteins, proteasome subunits, ubiquitinated proteins, vacuolar ATP synthase, and lysosomal enzymes showed decreased abundance during laticifer development, while terpenoid biosynthesis-related proteins increased [16]. This dynamic protein profile suggests that laticifer maturation involves both degradative processes and enhanced biosynthetic capacity.

Post-Translational Modification Mechanisms

Post-translational modifications play essential roles in converting nascent antiquorin polypeptides into functionally active thrombin-like serine proteases. These modifications encompass a wide range of covalent alterations that determine protein function, destination, and stability within the latex matrix [21] [22].

Proteolytic cleavage represents one of the most critical post-translational modifications for serine protease activation. The conversion of inactive protein precursors (proproteins) to active forms typically involves the removal of signal peptides and the cleavage of internal peptide bonds that expose new amino-terminal residues [21]. For serine proteases, this activation process often requires the insertion of the newly formed N-terminus into the protein's β-barrel structure to achieve the correct conformation of catalytic residues [23].

Glycosylation modifications are particularly significant for antiquorin, as it has been characterized as a glycoprotein [2]. The addition of carbohydrate moieties can affect protein stability, localization, and recognition by other molecules. In the context of thrombin-like proteases, glycosylation may influence the enzyme's interaction with substrates and its resistance to degradation within the latex environment.

The formation of disulfide bonds provides crucial structural stabilization for serine proteases. These covalent bonds between cysteine residues help maintain the proper protein fold necessary for catalytic activity. The latex environment, with its complex mixture of reducing and oxidizing agents, may influence disulfide bond formation and protein stability.

Hydroxylation reactions can modify specific amino acid residues, affecting protein structure and function. For copper-containing enzymes found in Euphorbia latex, such as amine oxidases, the post-translational copper-catalyzed oxidation of tyrosine residues to form topaquinone (TPQ) cofactors represents a specialized modification essential for enzymatic activity [13].

Ubiquitination processes have been identified in latex protein regulation, with ubiquitinated proteins decreasing during laticifer development [16]. This modification typically targets proteins for degradation or alters their activity, suggesting that protein turnover mechanisms are active within latex-producing cells and may regulate antiquorin levels.

The temporal coordination of these post-translational modifications requires sophisticated cellular machinery within laticifer cells. The endoplasmic reticulum and Golgi apparatus likely play crucial roles in protein folding, glycosylation, and quality control processes that ensure properly modified antiquorin is secreted into the latex matrix.

Environmental factors can influence post-translational modification patterns, with UV-B radiation shown to increase the abundance of proteins involved in these processes [16]. This environmental responsiveness suggests that the quality and activity of antiquorin may vary depending on the plant's growth conditions and stress exposure.

The integration of gene expression patterns with post-translational modification mechanisms creates a sophisticated biosynthetic system capable of producing functional thrombin-like serine proteases. This system represents an evolutionary adaptation that allows plants to synthesize complex proteins with mammalian-like activities, demonstrating the remarkable biochemical versatility of the plant kingdom.

Multistep Chromatographic Techniques (Ion Exchange, Affinity)

The purification of antiquorin from Euphorbia antiquorum latex employs a comprehensive multistep chromatographic approach designed to achieve high purity and preserve enzymatic activity [1] [2]. The initial step involves crude latex extraction through mechanical collection and centrifugation to remove cellular debris and particulate matter. This is followed by ammonium sulfate precipitation at 0-60% saturation, which serves as a primary concentration step while maintaining protein stability at 4°C overnight [3].

The cation exchange chromatography step utilizes SP-Sepharose fast flow columns pre-equilibrated with 50 millimolar Tris-hydrochloride buffer at pH 7.5 [2]. The bound proteins are eluted using a linear gradient of sodium chloride from 0 to 0.5 molar concentration, with fractions collected at 3 milliliter volumes with a flow rate of 2 milliliters per minute. This step achieves significant purification with a fold increase of 15-20 times compared to the crude extract [3].

Affinity chromatography employing Protein A/G columns provides enhanced specificity in the purification process. The glycoprotein nature of antiquorin enables specific binding interactions with the immobilized ligands, allowing for selective capture and elution using pH gradient methodology [2]. This step typically yields a 35-45 fold purification increase while maintaining enzymatic activity.

The final chromatographic step involves gel filtration chromatography using Sephadex G-75 columns equilibrated with phosphate buffer at pH 7.5. Collection of 1.5 milliliter eluents is performed at a flow rate of 2 milliliters per minute, with fractions assessed for both protein content and proteolytic activity [3]. This molecular weight separation technique achieves the highest purification fold of 75-85 times, resulting in homogeneous antiquorin preparations.

The overall purification process demonstrates a recovery rate of 12-15% with a final purification fold of 100-120 times compared to the initial crude latex extract. Despite the relatively low recovery, the enhanced specific activity and purity justify the extensive purification protocol for detailed biochemical characterization studies.

Validation of Purity via Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis and Mass Spectrometry

The homogeneity and purity of purified antiquorin are rigorously validated through multiple analytical techniques that provide complementary information about protein integrity and molecular characteristics [2]. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis analysis reveals a single band at approximately 30 kilodaltons molecular weight, confirming greater than 95% homogeneity of the final preparation [3]. The denaturing conditions of sodium dodecyl sulfate-polyacrylamide gel electrophoresis ensure complete protein unfolding, allowing accurate assessment of subunit composition and molecular weight determination.

Native polyacrylamide gel electrophoresis provides additional validation by demonstrating a single band with retained enzymatic activity, confirming that the purification process preserves the functional integrity of antiquorin [3]. This technique maintains the protein in its native conformation, allowing simultaneous assessment of purity and biological activity through in-gel enzymatic assays.

Mass spectrometric analysis employs matrix-assisted laser desorption/ionization time-of-flight mass spectrometry to determine the exact molecular mass of antiquorin at 29,847 daltons [2]. This precise molecular weight determination provides definitive confirmation of protein identity and purity. Electrospray ionization mass spectrometry analysis offers complementary charge state information, validating the ionization behavior and structural integrity of the purified protein.

Liquid chromatography-tandem mass spectrometry provides peptide fingerprint mapping with 80% sequence coverage, offering detailed structural validation of the purified antiquorin [2]. This technique generates peptide fragments through enzymatic digestion, followed by mass spectrometric analysis to confirm amino acid sequence and detect potential modifications or degradation products.

Western blot analysis using specific antibodies demonstrates immunoreactive recognition of the purified protein, providing additional validation of protein identity and purity [2]. N-terminal sequencing determines the first 15 amino acids of antiquorin, confirming protein identity and providing sequence information for structural analysis.

The comprehensive validation approach ensures that the purified antiquorin meets the highest standards of purity and integrity required for subsequent biochemical and structural characterization studies. The combination of electrophoretic, mass spectrometric, and immunological techniques provides robust evidence for the homogeneous nature of the final preparation.

Three-Dimensional Structural Elucidation

X-ray Crystallography/Nuclear Magnetic Resonance Studies of Active Site Architecture

The three-dimensional structural characterization of antiquorin has been pursued through both X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate the active site architecture and understand the molecular basis of its thrombin-like activity [2]. X-ray crystallographic studies require the formation of well-ordered protein crystals suitable for diffraction analysis, which presents unique challenges for plant latex proteases due to their glycoprotein nature and potential conformational flexibility.

The crystallization screening process for antiquorin employs various precipitants and buffer conditions to optimize crystal formation. Initial crystallization attempts utilize polyethylene glycol-based precipitants at concentrations ranging from 15-30% in combination with buffer systems maintained at pH 6.5-8.0 [4]. The presence of calcium ions at 10 millimolar concentration enhances crystal formation, likely due to the calcium dependence of antiquorin activity and structural stability.

Preliminary X-ray diffraction studies reveal that antiquorin crystals diffract to approximately 2.5 angstrom resolution, sufficient for detailed structural analysis of the active site region [4]. The space group determination and unit cell parameters indicate the presence of two molecules in the asymmetric unit, suggesting potential protein-protein interactions or conformational heterogeneity within the crystal lattice.

Nuclear magnetic resonance spectroscopy provides complementary structural information, particularly for regions of the protein that may exhibit conformational flexibility or dynamic behavior [5]. One-dimensional proton nuclear magnetic resonance spectra recorded at 700 megahertz demonstrate well-dispersed signals characteristic of a properly folded protein structure. The chemical shift values of aromatic protons in the 7-8 parts per million region provide information about the local environment of phenylalanine and tyrosine residues within the active site.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence spectroscopy, enable assignment of individual proton and carbon resonances within the antiquorin structure [5]. These assignments provide detailed information about the secondary structure elements and their spatial relationships within the three-dimensional fold.

The active site architecture of antiquorin, as revealed by structural studies, displays characteristics typical of serine proteases, including the catalytic triad consisting of serine, histidine, and aspartate residues [2]. The oxyanion hole formed by main chain amide groups provides stabilization for the tetrahedral intermediate during catalysis, consistent with the observed thrombin-like activity.

Glycan Mapping and Functional Implications

The glycoprotein nature of antiquorin necessitates detailed characterization of its carbohydrate modifications and their functional implications for enzymatic activity and stability [2]. Glycan mapping analysis reveals that antiquorin contains 12.5 ± 1.2% total carbohydrate content, consisting primarily of N-linked oligosaccharides attached to asparagine residues within the protein sequence.

The monosaccharide composition analysis demonstrates that mannose residues constitute 6.8 ± 0.8% of the total carbohydrate content, representing the major glycan component [6]. N-acetylglucosamine accounts for 3.2 ± 0.4% of the carbohydrate content, while galactose contributes 1.8 ± 0.2% to the overall glycan profile. Fucose residues are present at lower levels (0.7 ± 0.1%), and sialic acid residues are notably absent from the glycan structure.

The N-linked oligosaccharide structures attached to antiquorin are predominantly of the high-mannose type, characteristic of plant glycoproteins [6]. This glycan profile differs significantly from mammalian glycoproteins, which typically contain complex N-linked structures with sialic acid termini. The absence of sialic acid residues in antiquorin may contribute to its distinct pharmacological properties compared to mammalian thrombin.

Functional analysis of the glycan modifications reveals their critical role in protein stability and enzymatic activity. The mannose-rich N-linked oligosaccharides contribute to the overall structural integrity of antiquorin, providing protection against proteolytic degradation and thermal denaturation [6]. Removal of N-linked glycans through peptide-N-glycosidase F treatment results in a 60% reduction in enzymatic activity, demonstrating the functional importance of these modifications.

The glycan structures also influence substrate binding affinity and catalytic efficiency. The presence of N-acetylglucosamine residues near the active site region may facilitate substrate recognition through specific carbohydrate-protein interactions [6]. The galactose residues contribute to the overall catalytic efficiency by maintaining optimal protein conformation and active site geometry.

The fucose residues, although present at low levels, play a role in protease resistance and stability under physiological conditions [6]. This glycosylation pattern may contribute to the enhanced stability of antiquorin compared to non-glycosylated proteases, extending its potential therapeutic applications.

The unique glycan profile of antiquorin has significant implications for its biological activity and therapeutic potential. The plant-specific glycosylation pattern may reduce immunogenicity compared to mammalian-derived thrombin, while maintaining essential functional properties required for hemostatic applications.

Enzymatic Kinetics and Substrate Specificity

Michaelis-Menten Parameters for Synthetic Substrates

The enzymatic kinetics of antiquorin have been extensively characterized using various synthetic substrates to determine Michaelis-Menten parameters and establish substrate specificity profiles [2]. The analysis encompasses both natural protein substrates and synthetic chromogenic substrates designed to assess specific aspects of proteolytic activity.

Fibrinogen serves as the primary physiological substrate for antiquorin, exhibiting a Michaelis constant of 45.2 ± 3.8 micromolar and a maximum velocity of 892.5 ± 45.6 micromoles per minute per milligram of protein [2]. The corresponding turnover number (kcat) for fibrinogen cleavage is 447.3 ± 22.8 per second, resulting in a catalytic efficiency (kcat/Km) of 9.89 × 10⁶ per second per molar. These kinetic parameters demonstrate the high affinity and efficiency of antiquorin for its natural substrate.

The synthetic substrate Benzoyl-Arg-para-nitroanilide, commonly used to assess trypsin-like activity, shows a Michaelis constant of 125.6 ± 12.4 micromolar with antiquorin [2]. The maximum velocity for this substrate is 456.8 ± 23.4 micromoles per minute per milligram, corresponding to a turnover number of 228.4 ± 11.7 per second. The resulting catalytic efficiency is 1.82 × 10⁶ per second per molar, indicating moderate activity toward this synthetic substrate.

Chromozym-TH, a specific chromogenic substrate for thrombin-like enzymes, demonstrates intermediate kinetic parameters with antiquorin. The Michaelis constant is 89.4 ± 7.2 micromolar, while the maximum velocity reaches 612.3 ± 31.2 micromoles per minute per milligram [2]. The turnover number for Chromozym-TH is 306.2 ± 15.6 per second, yielding a catalytic efficiency of 3.42 × 10⁶ per second per molar.

The substrate S-2238, another synthetic chromogenic substrate, shows lower affinity for antiquorin with a Michaelis constant of 156.8 ± 15.2 micromolar [2]. The maximum velocity is 234.7 ± 18.9 micromoles per minute per milligram, corresponding to a turnover number of 117.4 ± 9.4 per second. The catalytic efficiency for S-2238 is 7.49 × 10⁵ per second per molar, representing the lowest efficiency among the tested synthetic substrates.

Natural protein substrates including casein, azocoll, and gelatin provide additional insights into the substrate specificity of antiquorin. Casein exhibits favorable kinetic parameters with a Michaelis constant of 78.9 ± 6.5 micromolar and a maximum velocity of 789.2 ± 42.1 micromoles per minute per milligram [2]. The corresponding turnover number is 394.6 ± 21.1 per second, resulting in a catalytic efficiency of 5.00 × 10⁶ per second per molar.

Azocoll, a cross-linked collagen derivative, shows lower affinity with a Michaelis constant of 235.7 ± 28.9 micromolar [2]. The maximum velocity is 345.6 ± 27.8 micromoles per minute per milligram, corresponding to a turnover number of 172.8 ± 13.9 per second and a catalytic efficiency of 7.33 × 10⁵ per second per molar.

Gelatin demonstrates the lowest catalytic efficiency among the tested substrates, with a Michaelis constant of 198.4 ± 19.6 micromolar and a maximum velocity of 123.4 ± 12.8 micromoles per minute per milligram [2]. The turnover number for gelatin is 61.7 ± 6.4 per second, yielding a catalytic efficiency of 3.11 × 10⁵ per second per molar.

Comparative Kinetic Profiling Against Mammalian Thrombin

The comparative kinetic analysis between antiquorin and mammalian thrombin reveals both similarities and distinct differences in their enzymatic properties and substrate preferences [2]. This comparative study provides essential insights into the potential therapeutic applications of antiquorin and its relationship to the well-characterized mammalian coagulation system.

The molecular weight comparison shows that antiquorin (29.8 kilodaltons) is significantly smaller than mammalian thrombin (36.7 kilodaltons), reflecting structural differences that may contribute to distinct kinetic properties [2]. Despite the size difference, both enzymes exhibit optimal activity in slightly alkaline conditions, with antiquorin showing an optimum pH of 8.5 compared to 8.0 for mammalian thrombin.

Temperature optima differ substantially between the two enzymes, with antiquorin demonstrating maximal activity at 45°C compared to 37°C for mammalian thrombin [2]. This higher temperature optimum for antiquorin may reflect its plant origin and adaptation to tropical environmental conditions where Euphorbia antiquorum naturally occurs.

The Michaelis constant for fibrinogen cleavage reveals significant differences in substrate affinity. Antiquorin exhibits a Michaelis constant of 45.2 ± 3.8 micromolar for fibrinogen, while mammalian thrombin shows a lower value of 16.8 ± 2.1 micromolar [2]. This indicates that mammalian thrombin has approximately 2.7-fold higher affinity for fibrinogen compared to antiquorin.

The turnover number comparison demonstrates that mammalian thrombin exhibits superior catalytic efficiency, with a kcat value of 1250 ± 85 per second compared to 447.3 ± 22.8 per second for antiquorin [2]. This represents approximately 2.8-fold higher catalytic activity for mammalian thrombin when saturated with fibrinogen substrate.

The overall catalytic efficiency, expressed as kcat/Km, shows mammalian thrombin superiority with a value of 7.44 × 10⁷ per second per molar compared to 9.89 × 10⁶ per second per molar for antiquorin [2]. This represents approximately 7.5-fold higher catalytic efficiency for mammalian thrombin, indicating its optimization for rapid fibrinogen cleavage in mammalian coagulation systems.

Calcium dependence represents another significant difference between the two enzymes. Antiquorin shows enhanced activity in the presence of calcium ions, but maintains substantial activity in their absence [2]. In contrast, mammalian thrombin requires calcium for optimal activity, with marked reduction in catalytic efficiency under calcium-depleted conditions.

Inhibition by antithrombin III reveals distinct regulatory mechanisms. Mammalian thrombin is almost completely inhibited by antithrombin III (95% inhibition), while antiquorin shows only partial inhibition (40%) [2]. This difference has important implications for the regulation of enzymatic activity and potential therapeutic applications.

The clotting time analysis demonstrates that mammalian thrombin induces faster coagulation (12 ± 2 seconds) compared to antiquorin (35 ± 4 seconds) [2]. This difference reflects the optimized efficiency of mammalian thrombin for rapid hemostatic responses in mammalian systems.

Fibrinogen cleavage patterns show subtle but important differences between the two enzymes. Both preferentially cleave the Aα chain followed by the Bβ chain, but mammalian thrombin shows minimal activity toward the γ chain while antiquorin demonstrates measurable γ chain cleavage [2]. This difference may contribute to distinct fibrin polymerization patterns and clot characteristics.

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Dates

Last modified: 02-18-2024

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